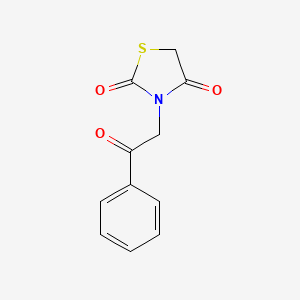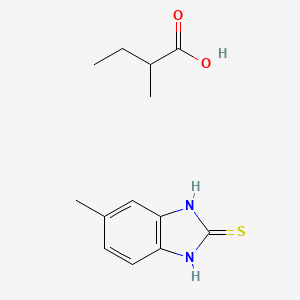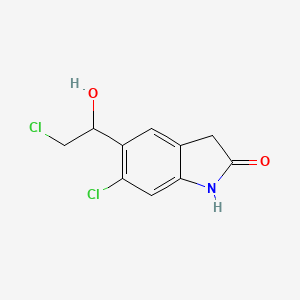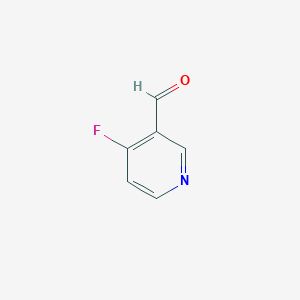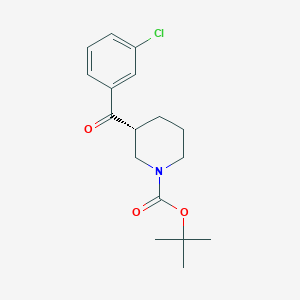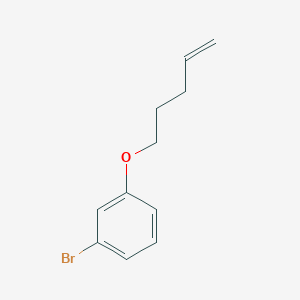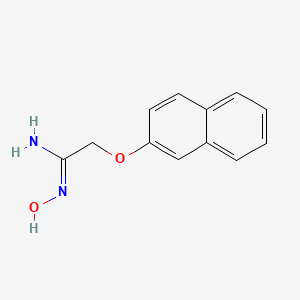
(Z)-N'-hydroxy-2-(naphthalen-2-yloxy)acetimidamide
Overview
Description
(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide is an organic compound that features a naphthalene ring system linked to an acetimidamide group through an ether linkage
Mechanism of Action
Target of Action
It’s known that similar compounds, such as diacylhydrazines, can be used as environmentally friendly insecticides against lepidopteran larvae and ground-dwelling coleopterans .
Mode of Action
It’s known that this compound can form hydrogels efficiently . The compound shows the ability to form helical nanofibers within the hydrogels, and the chirality of the hydrogelators apparently dictates the handedness of the nanofibers .
Biochemical Pathways
The formation of hydrogels and helical nanofibers suggests that it may interact with biological structures and influence their physical properties .
Result of Action
It’s known that the compound can form hydrogels and helical nanofibers, which may have implications for its interactions with biological systems .
Action Environment
The formation of hydrogels and helical nanofibers suggests that physical conditions such as temperature and ph may play a role .
Biochemical Analysis
Biochemical Properties
(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating these pathways, (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide can affect gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage.
Molecular Mechanism
At the molecular level, (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation. This binding often involves hydrogen bonding and hydrophobic interactions. Additionally, (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications .
Metabolic Pathways
(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also affect metabolic flux, altering the levels of certain metabolites and influencing overall metabolic balance .
Transport and Distribution
Within cells and tissues, (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it may be preferentially taken up by certain cell types or localized to specific organelles, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide is an important factor in its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide is crucial for elucidating its full range of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide typically involves the reaction of naphthalen-2-ol with an appropriate acetimidamide precursor. One common method involves the use of a base to deprotonate naphthalen-2-ol, followed by nucleophilic substitution with an acetimidamide derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide is used as a building block for the synthesis of more complex molecules.
Biology
Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .
Medicine
In medicinal chemistry, (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yloxy)acetamide: Similar structure but lacks the imidamide group.
Naphthalene-2-carboxamide: Contains a carboxamide group instead of an imidamide group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Features a triazole ring and phosphonate ester group.
Uniqueness
(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide is unique due to the presence of both the naphthalene ring and the imidamide group, which confer distinct chemical and biological properties.
Properties
CAS No. |
884504-66-9 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N'-hydroxy-2-naphthalen-2-yloxyethanimidamide |
InChI |
InChI=1S/C12H12N2O2/c13-12(14-15)8-16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,15H,8H2,(H2,13,14) |
InChI Key |
WKSSGLYFMZVCIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=NO)N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OC/C(=N\O)/N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=NO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



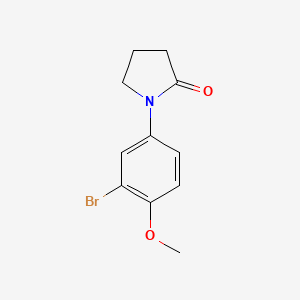
![2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide](/img/structure/B3163472.png)


![Ethanone, 1,1'-bicyclo[2.2.2]octane-1,4-diylbis-](/img/structure/B3163487.png)

![2-[4-(hydroxymethyl)phenyl]propanoic Acid](/img/structure/B3163510.png)
